Crassanine

Description

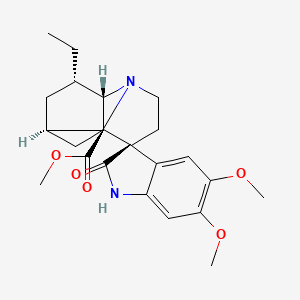

Crassanine (CAS: 16790-92-4) is a bioactive indole alkaloid classified under the Ervatamia alkaloid family. It was first isolated in 1968 from Tabernaemontana crassa (syn. Ervatamia crassa), a plant traditionally used in Guinea and Zaire (now the Democratic Republic of the Congo) for treating skin lesions . Structurally, this compound features a cyclohepta[b]indole core fused with a piperidine ring, a hallmark of Ervatamia alkaloids. Its molecular formula is C₂₃H₃₀N₂O₅ (molecular weight: 414.51 g/mol), and commercial preparations typically report purity ≥97% .

Properties

Molecular Formula |

C23H30N2O5 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

methyl (1'R,3S,7'R,8'S,9'S)-9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate |

InChI |

InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26)/t13-,14+,19+,22-,23-/m1/s1 |

InChI Key |

WSANFVMOMGTHSN-LBHSHRESSA-N |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@]34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Crassanine was first synthesized in 1887 by the oxidation of the corresponding indole . The synthetic route involves the formation of a spirocyclic structure through the addition of silyl enol ether as a nucleophile . The reaction conditions typically include the use of electron-withdrawing groups to activate the indole ring towards nucleophilic additions .

Chemical Reactions Analysis

Crassanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic substitutions are common, especially when electron-withdrawing groups are present on the indole ring.

Common reagents used in these reactions include Grignard reagents, potassium permanganate, and diethyl malonate . The major products formed from these reactions often involve modifications to the spirocyclic structure, leading to the formation of indoline derivatives .

Scientific Research Applications

Crassanine has several applications in scientific research:

Chemistry: It is used as a model compound for studying nucleophilic addition and substitution reactions on indole rings.

Biology: this compound’s unique structure makes it a valuable compound for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Crassanine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Structural and Source Comparison

| Compound | Source | Year Isolated | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Tabernaemontana crassa | 1968 | C₂₃H₃₀N₂O₅ | 414.51 | Cyclohepta[b]indole + piperidine ring |

| Akuammicine | Picralima nitida | 1927 | C₂₂H₂₈N₂O₄ | 384.47 | Similar indole core; lacks methoxy group |

| Ervatami | Ervatamia spp. | Not specified | C₂₄H₃₂N₂O₆ | 444.53 | Additional hydroxyl and methyl groups |

Notes:

- Akuammicine, isolated earlier than this compound, has a simpler structure with fewer oxygen-containing groups, which may explain its divergent pharmacological profile .

- Ervatami’s structural complexity (additional hydroxyl and methyl groups) correlates with enhanced solubility and altered receptor binding compared to this compound .

Pharmacological and Traditional Uses

- This compound : Primarily used in African traditional medicine for skin lesion treatment. Preliminary studies suggest antimicrobial and anti-inflammatory properties .

- Akuammicine : Historically employed for gout and gastrointestinal parasite infections. Modern research highlights its antimalarial and analgesic effects, likely due to interactions with opioid receptors .

Analytical Challenges in Differentiation

- Spectroscopic Techniques : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for distinguishing this compound from analogs. For instance, this compound’s methoxy group produces distinct NMR signals compared to Akuammicine’s simpler structure .

- Purity Considerations : Commercial this compound is typically ≥97% pure, while analogs like Pelirine (≥98%) and Withaphysalin A (>95%) show variability, impacting reproducibility in pharmacological studies .

- Extraction Challenges: As noted in chemical analysis guidelines, incomplete extraction or degradation during isolation can lead to misidentification, especially for structurally similar alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.